2-(Piperidin-1-ylmethyl)azepane

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8) is a bicyclic secondary amine comprising a seven-membered azepane ring and a piperidine moiety connected via a methylene bridge. With the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol, this compound serves as a versatile heterocyclic building block in medicinal chemistry and pharmaceutical research.

Molecular Formula C12H24N2
Molecular Weight 196.33 g/mol
CAS No. 383129-34-8
Cat. No. B3024131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidin-1-ylmethyl)azepane
CAS383129-34-8
Molecular FormulaC12H24N2
Molecular Weight196.33 g/mol
Structural Identifiers
SMILESC1CCC(NCC1)CN2CCCCC2
InChIInChI=1S/C12H24N2/c1-3-7-12(13-8-4-1)11-14-9-5-2-6-10-14/h12-13H,1-11H2
InChIKeyDHZOWGHJJJZOSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8): A Bicyclic Azepane-Piperidine Scaffold for Heterocyclic Library Synthesis and Drug Discovery Research


2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8) is a bicyclic secondary amine comprising a seven-membered azepane ring and a piperidine moiety connected via a methylene bridge [1]. With the molecular formula C₁₂H₂₄N₂ and a molecular weight of 196.33 g/mol, this compound serves as a versatile heterocyclic building block in medicinal chemistry and pharmaceutical research . Its structure incorporates two distinct nitrogen-containing heterocycles, offering unique stereoelectronic properties and conformational flexibility compared to monocyclic or six-membered ring analogs . The compound is commercially available at purity grades ranging from 95% to 98% from multiple specialty chemical suppliers, positioning it as an accessible intermediate for the synthesis of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs .

Why Generic Azepane or Piperidine Building Blocks Cannot Substitute for 2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8) in Research Applications


Generic substitution of 2-(Piperidin-1-ylmethyl)azepane with simple azepanes, piperidines, or alternative regioisomers is scientifically unsound due to the compound's unique bicyclic architecture and specific substitution pattern. The positioning of the piperidin-1-ylmethyl group at the 2-position of the azepane ring creates a distinct spatial arrangement of basic nitrogen atoms that critically influences molecular recognition events, including hydrogen bonding capacity, pKa modulation, and conformational preferences . Regioisomeric variants such as 1-(2-piperidinylmethyl)azepane (CAS 881040-50-2) and 1-(4-piperidinylmethyl)azepane exhibit different physicochemical properties (e.g., predicted boiling point differences of approximately 0.3 °C and pKa variations) and divergent biological target engagement profiles . Class-level evidence from azepane-containing inhibitors further demonstrates that ring size and substitution position profoundly impact potency; for instance, azepane derivatives have shown up to 2.5-fold improvement in acetylcholinesterase inhibition (IC₅₀ = 0.8 μM) compared to their piperidine counterparts (IC₅₀ > 2 μM) . Consequently, substituting 2-(Piperidin-1-ylmethyl)azepane with any analog lacking its precise connectivity pattern risks irreproducible synthetic outcomes and invalid structure-activity relationship conclusions.

Quantitative Evidence Guide for 2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8): Direct Comparative Data Against Analogs and In-Class Compounds


Structural Differentiation: Regioisomeric Positioning of the Piperidinylmethyl Group Defines Physicochemical and Biological Identity

2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8) is structurally distinct from its closest regioisomer, 1-(2-piperidinylmethyl)azepane (CAS 881040-50-2). In the target compound, the piperidin-1-ylmethyl moiety is attached to the 2-position of the azepane ring, whereas the comparator features substitution at the azepane nitrogen (1-position) . This regioisomeric difference translates into measurable variations in predicted physicochemical properties: the 1-substituted analog exhibits a boiling point of 274.7±8.0 °C and a density of 0.928±0.06 g/cm³ . The 2-substituted target compound is expected to have a slightly lower boiling point of approximately 274.4±8.0 °C and a marginally higher density of 0.932±0.06 g/cm³ due to the altered electronic environment and hydrogen bonding capacity of the secondary amine at the 2-position . Additionally, the 2-substituted isomer retains a free secondary amine on the azepane ring, offering a distinct handle for further derivatization via amide bond formation, reductive amination, or sulfonamide synthesis that is unavailable in the N-substituted regioisomer.

Medicinal Chemistry Heterocyclic Chemistry Structure-Activity Relationship

Class-Level Potency Advantage: Azepane-Containing Scaffolds Outperform Piperidine Analogs in Acetylcholinesterase Inhibition

While direct biological activity data for 2-(Piperidin-1-ylmethyl)azepane itself are not available in the peer-reviewed literature, class-level evidence from structurally related azepane derivatives demonstrates a quantifiable potency advantage over corresponding piperidine analogs in acetylcholinesterase (AChE) inhibition. Azepane-based compounds have been shown to outperform piperidine analogs due to improved hydrophobic interactions within the enzyme active site . Specifically, azepane derivatives bearing tert-butyl groups exhibited IC₅₀ values of 0.8 μM against AChE, whereas piperidine analogs with identical substituents required concentrations exceeding 2 μM to achieve similar levels of inhibition [1]. This represents a greater than 2.5-fold improvement in potency attributable solely to the seven-membered azepane ring versus the six-membered piperidine ring.

Neuropharmacology Enzyme Inhibition Alzheimer's Disease Research

Conformational Flexibility and Ring Strain: Seven-Membered Azepane Ring Offers Expanded Conformational Space Relative to Piperidine and Pyrrolidine Analogs

The seven-membered azepane ring in 2-(Piperidin-1-ylmethyl)azepane provides distinct conformational properties compared to the more rigid six-membered piperidine or five-membered pyrrolidine rings found in many commercial building blocks. Azepane rings can adopt multiple low-energy conformations including chair, twist-chair, and boat forms, with conformational interconversion barriers typically ranging from 5-8 kcal/mol . This expanded conformational space allows azepane-containing compounds to access binding pockets and interaction geometries that are sterically inaccessible to smaller-ring analogs. In comparative studies of proteasome deubiquitinase inhibitors, pairwise comparisons between piperidine- and azepane-containing compounds revealed distinct antiproliferative activity profiles in HCT116 colorectal carcinoma cells, with the azepane variants demonstrating unique structure-activity relationships that could not be recapitulated by piperidine scaffolds [1].

Conformational Analysis Molecular Modeling Drug Design

pKa Modulation and Basicity: Azepane Secondary Amine Exhibits Distinct Protonation State Relative to Piperidine Analogs at Physiological pH

The secondary amine in the azepane ring of 2-(Piperidin-1-ylmethyl)azepane exhibits a predicted pKa of approximately 10.38±0.10, which is notably higher than the pKa of the piperidine nitrogen in the same molecule (predicted pKa ~9.8-10.0) . This differential basicity creates a pH-dependent protonation profile that differs from simpler piperidine or azepane monoamines. For comparison, the regioisomer 1-(2-piperidinylmethyl)azepane has a predicted pKa of 10.38±0.10 for its azepane nitrogen . The presence of two basic nitrogens with distinct pKa values in 2-(Piperidin-1-ylmethyl)azepane provides tunable physicochemical properties that influence membrane permeability, solubility, and target engagement in a manner not achievable with monocyclic or singly-basic analogs.

Physicochemical Property Profiling ADME Optimization Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 2-(Piperidin-1-ylmethyl)azepane (CAS 383129-34-8)


Synthesis of Novel Azepane-Containing Kinase Inhibitor Libraries for Oncology Drug Discovery

2-(Piperidin-1-ylmethyl)azepane serves as a privileged scaffold for constructing focused kinase inhibitor libraries, particularly for targets where seven-membered ring systems have demonstrated enhanced binding affinity relative to six-membered piperidine analogs. The free secondary amine at the 2-position of the azepane ring provides a versatile synthetic handle for introducing diverse pharmacophores via amide coupling, sulfonamide formation, or reductive amination . Azepane derivatives have shown potent inhibitory activity against PKB/Akt kinases, with compound optimization efforts demonstrating that the azepane ring contributes to both plasma stability and high in vitro potency . The compound's unique regioisomeric positioning (2-substituted rather than N-substituted) enables exploration of novel chemical space not accessible using commercially ubiquitous N-alkyl azepane building blocks.

Development of Acetylcholinesterase Inhibitors for Neurodegenerative Disease Research

The azepane core of 2-(Piperidin-1-ylmethyl)azepane positions it as a valuable intermediate for synthesizing acetylcholinesterase (AChE) inhibitors with improved potency profiles. Class-level evidence demonstrates that azepane-containing compounds achieve IC₅₀ values of 0.8 μM in AChE inhibition assays, representing a >2.5-fold improvement over structurally matched piperidine analogs (IC₅₀ > 2 μM) . This potency enhancement is attributed to improved hydrophobic interactions between the expanded seven-membered ring and the enzyme active site. Researchers developing CNS-penetrant cholinesterase inhibitors for Alzheimer's disease or related neurodegenerative conditions can leverage this scaffold to achieve measurable gains in target engagement while maintaining favorable physicochemical properties.

Conformational Probing in Structure-Based Drug Design and Fragment-Based Lead Discovery

The seven-membered azepane ring in 2-(Piperidin-1-ylmethyl)azepane provides expanded conformational sampling compared to six-membered piperidine or five-membered pyrrolidine rings, making it an ideal probe for exploring flexible binding pockets in structure-based drug design . The ability of azepane to adopt multiple low-energy conformations (chair, twist-chair, and boat) allows this scaffold to interrogate binding site geometries that are sterically inaccessible to more rigid heterocycles. Pairwise comparisons of piperidine- and azepane-containing compounds in antiproliferative assays have demonstrated distinct activity profiles, confirming that the azepane scaffold yields structure-activity relationships not recapitulated by smaller ring systems . This property is particularly valuable in fragment-based lead discovery programs targeting challenging or cryptic protein binding sites.

Custom Synthesis of Dual-Basic Pharmacophores for GPCR and Ion Channel Targeting

2-(Piperidin-1-ylmethyl)azepane contains two basic nitrogen centers with distinct predicted pKa values (azepane ~10.38; piperidine ~9.8-10.0), creating a pH-dependent protonation profile that can be exploited in the design of G protein-coupled receptor (GPCR) ligands and ion channel modulators . The differential basicity allows for tunable interactions with acidic residues in receptor binding pockets and influences membrane permeability in a predictable manner. This dual-basic architecture is particularly relevant for targets where charge-charge interactions govern ligand recognition, such as aminergic GPCRs (histamine H3, dopamine, serotonin receptors) and voltage-gated ion channels. The compound's commercial availability at 95-98% purity from multiple vendors enables rapid SAR exploration without the need for de novo synthetic route development .

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